molecular formula C22H25NO5S B14993454 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B14993454
M. Wt: 415.5 g/mol
InChI Key: HMJXCVVWIILLPB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a sulfone group, which enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

    Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a thioether intermediate using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Furan and Carboxamide Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like furan-2-carbaldehyde and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding thioether under reducing conditions.

    Substitution: The benzofuran and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a modulator of biological pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, potentially modulating their activity. The benzofuran core can interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfone group and have similar biological activities.

    Benzofuran derivatives: Compounds with a benzofuran core, known for their diverse biological activities.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a sulfone group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25NO5S/c1-4-16-6-8-20-19(11-16)15(3)21(28-20)22(24)23(12-18-7-5-14(2)27-18)17-9-10-29(25,26)13-17/h5-8,11,17H,4,9-10,12-13H2,1-3H3

InChI Key

HMJXCVVWIILLPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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